Cashmeran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

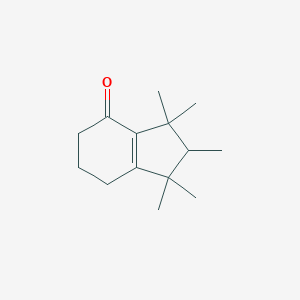

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZGSAALSYARKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047399 | |

| Record name | Cashmeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33704-61-9 | |

| Record name | (±)-Cashmeran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33704-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Cashmeran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cashmeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO PENTAMETHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cashmeran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance molecule prized for its complex and diffusive aroma, often described as musky, woody, and spicy. Developed by International Flavors & Fragrances (IFF), it has become a cornerstone ingredient in modern perfumery. This technical guide provides a comprehensive overview of the core synthesis pathway and mechanism of this compound, intended for a scientific audience. The synthesis is a multi-step process beginning with the formation of a pentamethylindane precursor, followed by selective hydrogenation and subsequent aerobic oxidation to yield the final ketone.

Core Synthesis Pathway

The industrial synthesis of this compound can be broadly divided into three key stages:

-

Synthesis of 1,1,2,3,3-Pentamethylindane (PMI): This initial step involves the acid-catalyzed reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene.

-

Selective Hydrogenation to 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI): The aromatic ring of PMI is partially hydrogenated to yield the corresponding tetrahydro derivative.

-

Aerobic Oxidation to this compound: The final step is the cobalt-catalyzed aerobic oxidation of THPMI to introduce the ketone functionality at the allylic position.

The overall synthesis pathway is depicted below:

Caption: Overall synthesis pathway of this compound from α-methylstyrene and 2-methyl-2-butene.

Experimental Protocols

Stage 1: Synthesis of 1,1,2,3,3-Pentamethylindane (PMI)

This procedure outlines the synthesis of the key intermediate, 1,1,2,3,3-pentamethylindane (PMI).

Reaction:

α-Methylstyrene + 2-Methyl-2-butene --(H₂SO₄)--> 1,1,2,3,3-Pentamethylindane

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |

| α-Methylstyrene | 118.18 | 924 | 7.8 |

| 2-Methyl-2-butene | 70.13 | 656 | 9.4 |

| Sulfuric Acid (70%) | 98.08 | 11.7 | 0.083 (approx.) |

| Water | 18.02 | 500 | - |

| Sodium Hydroxide (B78521) (10% solution) | 40.00 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel, add 11.7 g of 70% sulfuric acid.

-

Heat the sulfuric acid to 30-35 °C.

-

Prepare a premixture of 924 g of α-methylstyrene and 656 g of 2-methyl-2-butene.

-

Add the premixture dropwise to the flask over 5-6 hours, maintaining the reaction temperature at 30-35 °C using an external cooling bath.

-

After the addition is complete, age the reaction mixture for 2 hours at the same temperature.

-

Quench the reaction by adding 500 mL of water.

-

Separate the organic layer and wash it once with a 10% sodium hydroxide solution.

-

Distill the crude product under reduced pressure to obtain 1,1,2,3,3-pentamethylindane.

Stage 2: Selective Hydrogenation of PMI to THPMI

This stage involves the partial hydrogenation of the aromatic ring of PMI. The choice of catalyst (e.g., Palladium on carbon or Raney Nickel) and reaction conditions are crucial for achieving high selectivity towards the desired tetrahydro-derivative and minimizing over-hydrogenation.[1]

Reaction:

1,1,2,3,3-Pentamethylindane + 2 H₂ --(Catalyst)--> 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane

Materials and Conditions:

| Parameter | Value |

| Substrate | 1,1,2,3,3-Pentamethylindane (PMI) |

| Catalyst | 5 wt% Palladium on Carbon (Pd/C) or Raney Nickel[2][3] |

| Hydrogen Pressure | 50-200 atm[2] |

| Temperature | 100-225 °C[2] |

| Solvent | Typically a hydrocarbon solvent like hexane (B92381) or decane[4] |

General Laboratory-Scale Procedure (using Pd/C):

-

In a high-pressure autoclave, place the 1,1,2,3,3-pentamethylindane and the chosen solvent.

-

Carefully add the 5 wt% Pd/C catalyst under an inert atmosphere.

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 700 psig).[4]

-

Heat the reaction mixture to the desired temperature (e.g., 185 °C) with vigorous stirring.[4]

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the theoretical amount of hydrogen for the formation of THPMI has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude THPMI, which can be purified further by distillation if necessary.

Stage 3: Aerobic Oxidation of THPMI to this compound

This final step introduces the ketone functional group at the allylic position of THPMI through a cobalt-catalyzed aerobic oxidation.

Reaction:

4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane + O₂ --(Cobalt Catalyst)--> 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (this compound)

Materials and Conditions:

| Reagent/Parameter | Value |

| Substrate | 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI) |

| Catalyst | Cobalt naphthenate or Cobalt (II) acetate |

| Oxidant | Air or Oxygen |

| Temperature | ~100-125 °C |

| Reaction Time | 8-24 hours |

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a stirrer, thermometer, reflux condenser, and a gas inlet tube, add 14 g of a mixture containing 60 wt% THPMI.

-

Add 37 mg of cobalt-naphthenate catalyst (6 wt% Co in mineral spirits).

-

Add 350 mg of distilled water.

-

Heat the mixture to 125 °C with magnetic stirring at 1000 rpm.

-

Once the temperature is reached, introduce a continuous flow of air at 0.66 mL/s.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC/MS.

-

After 24 hours, the reaction is stopped. The product mixture contains this compound, unreacted THPMI, and by-products.

-

The product is isolated and purified by distillation.

Quantitative Data Summary:

| Stage | Reactants | Catalyst | Key Conditions | Product | Yield |

| 1 | α-Methylstyrene, 2-Methyl-2-butene | H₂SO₄ (70%) | 30-35 °C, 5-6 h addition | 1,1,2,3,3-Pentamethylindane | High |

| 2 | 1,1,2,3,3-Pentamethylindane, H₂ | Pd/C or Raney Ni | 100-225 °C, 50-200 atm | 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane | Selective |

| 3 | THPMI, O₂ (Air) | Cobalt naphthenate | 125 °C, 24 h | This compound | 47 mol% |

Reaction Mechanism: Aerobic Oxidation of THPMI

The cobalt-catalyzed aerobic oxidation of THPMI to this compound proceeds via a free radical chain mechanism. The cobalt catalyst plays a crucial role in the initiation and propagation steps.

Caption: Proposed radical chain mechanism for the cobalt-catalyzed aerobic oxidation of THPMI to this compound.

Mechanism Breakdown:

-

Initiation: The reaction is initiated by the oxidation of Co(II) to Co(III) by molecular oxygen. The Co(III) species then abstracts a hydrogen atom from the allylic position of THPMI to generate the first THPMI radical (R•).

-

Propagation: The THPMI radical reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of THPMI to form a hydroperoxide (ROOH) and a new THPMI radical, thus propagating the chain reaction.

-

Hydroperoxide Decomposition: The cobalt catalyst also facilitates the decomposition of the hydroperoxide. Co(II) reacts with ROOH to generate an alkoxy radical (RO•), a hydroxide ion, and regenerates Co(III). The alkoxy radical is a key intermediate that leads to the formation of the ketone product, this compound.

-

Termination: The radical chain reaction is terminated by the combination of any two radical species to form non-radical products.

Conclusion

The synthesis of this compound is a well-established industrial process that relies on fundamental organic reactions. This guide has provided a detailed overview of the synthesis pathway, including experimental protocols for each key step and a plausible mechanism for the final oxidation. The data presented in a structured format allows for easy comparison and understanding of the quantitative aspects of the synthesis. The provided visualizations of the overall pathway and the detailed reaction mechanism offer a clear graphical representation of the chemical transformations involved. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemistry and fragrance development.

References

Enantioselective Pathways to Cashmeran Odorants: A Technical Guide

Abstract

Cashmeran®, a synthetic fragrance ingredient prized for its complex woody, musky, and spicy odor profile, is a key component in numerous fine fragrances. The olfactory properties of its enantiomers, while similar, can exhibit subtle differences, making enantioselective synthesis a topic of significant interest for achieving optimal scent characteristics and ensuring product consistency. This technical guide provides an in-depth analysis of a core methodology for the enantioselective synthesis of this compound odorants, focusing on a highly efficient organocatalytic approach. Detailed experimental protocols for the key reaction steps are provided, and quantitative data are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the synthetic strategy.

Core Synthetic Strategy: An Organocatalytic Approach

A state-of-the-art enantioselective synthesis of this compound analogues hinges on a three-step sequence commencing with an asymmetric Michael addition, followed by an intramolecular McMurry coupling and a final Saegusa-Ito oxidation.[1][2] The key to this strategy is the initial Michael addition, which establishes the crucial α-quaternary stereocenter with high enantioselectivity. This step is catalyzed by a chiral Brønsted acid, specifically a BINOL-derived phosphoric acid known as TRIP.[3][4]

Key Catalyst: TRIP

The catalyst, (R)-TRIP, or (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, is a highly effective chiral phosphoric acid that has demonstrated broad utility in asymmetric synthesis.[3][5][6] Its bulky 2,4,6-triisopropylphenyl substituents create a well-defined chiral pocket, enabling high levels of stereocontrol.

Experimental Protocols

The following protocols are based on the core methodology for the synthesis of enantiomerically enriched this compound analogues.

Asymmetric Michael Addition of α-Substituted Ketones to Enones

This initial step is crucial for establishing the stereochemistry of the final product. The reaction is performed under "enol catalysis," where the chiral phosphoric acid catalyst is believed to activate the ketone by facilitating its tautomerization to the enol form, which then undergoes a highly enantioselective conjugate addition to the enone.[1][7]

General Procedure: To a solution of the α-substituted cyclic ketone (1.0 equiv.) and the enone (1.2 equiv.) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) is added the (R)-TRIP catalyst (1-5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 40-60 °C) for a period of 24 to 72 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the Michael adduct.

Intramolecular McMurry Coupling

The diketone product from the Michael addition is then subjected to an intramolecular McMurry coupling to construct the characteristic bicyclic core of the this compound framework.[8][9] This reaction utilizes a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc powder.[2]

General Procedure: Under an inert atmosphere (e.g., argon), a flask is charged with zinc powder (e.g., 4 equiv.) and a solvent such as THF. The suspension is cooled (e.g., to 0 °C), and TiCl₄ (e.g., 2 equiv.) is added dropwise. The mixture is then heated to reflux for a period (e.g., 2 hours) to generate the low-valent titanium species. A solution of the diketone (1.0 equiv.) in THF is then added to the refluxing mixture over several hours using a syringe pump. After the addition is complete, the reaction is maintained at reflux for an additional period (e.g., 1-2 hours). The reaction is then cooled to room temperature and quenched, for example, by the slow addition of aqueous K₂CO₃. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Saegusa-Ito Oxidation

The final step to introduce the double bond and yield the this compound odorant is a Saegusa-Ito oxidation of an intermediate silyl (B83357) enol ether.[1][3][10] This reaction typically involves the use of a palladium(II) salt as an oxidant.[11]

General Procedure: First, the alkene from the McMurry coupling is converted to the corresponding silyl enol ether. To a solution of the alkene in a suitable solvent, a base (e.g., LDA, prepared in situ from diisopropylamine (B44863) and n-BuLi) is added at low temperature (e.g., -78 °C), followed by the addition of a silylating agent like trimethylsilyl (B98337) chloride (TMSCl). The reaction is then warmed to room temperature. After workup, the crude silyl enol ether is dissolved in a solvent such as acetonitrile (B52724) or DMF. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is added, and the mixture is heated (e.g., to 60-80 °C) for several hours. The reaction mixture is then cooled, filtered, and concentrated. The final product is purified by column chromatography to yield the desired this compound analogue.[1]

Quantitative Data

The following table summarizes representative data for the key asymmetric Michael addition step in the synthesis of this compound analogues.

| Entry | α-Substituted Ketone | Enone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methylcyclopentanone | Methyl vinyl ketone | 2 | 48 | 85 | 95 |

| 2 | 2-Methylcyclohexanone | Methyl vinyl ketone | 2 | 72 | 81 | 92 |

| 3 | 2-Ethylcyclopentanone | Ethyl vinyl ketone | 5 | 60 | 75 | 90 |

| 4 | 2-Methylcyclopentanone | Phenyl vinyl ketone | 3 | 48 | 88 | 96 |

Note: The data presented are representative values and may vary depending on the specific reaction conditions and substrates used.

Visualized Pathways and Workflows

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Enantioselective Synthesis Workflow

Caption: Overall workflow for the enantioselective synthesis of this compound odorants.

"Enol Catalysis" Signaling Pathway

Caption: Proposed catalytic cycle for the "Enol Catalysis" Michael addition.

Conclusion

The enantioselective synthesis of this compound odorants has been effectively achieved through a robust three-step sequence featuring an organocatalyzed asymmetric Michael addition as the key stereochemistry-defining step. The use of the chiral Brønsted acid catalyst, TRIP, allows for the efficient construction of the requisite α-quaternary stereocenter with high enantioselectivity. The subsequent intramolecular McMurry coupling and Saegusa-Ito oxidation provide a reliable route to the final fragrance molecules. This methodology offers a powerful platform for the synthesis of a variety of this compound analogues, enabling further exploration of structure-odor relationships and the production of enantiomerically pure fragrance ingredients.

References

- 1. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

The Olfactory Enigma of Cashmeran: A Technical Guide to Molecular Modeling of Novel Odorants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular modeling of novel odorants with a focus on Cashmeran, a synthetic fragrance ingredient prized for its complex woody, musky, and amber notes. By integrating computational chemistry, quantitative structure-activity relationship (QSAR) studies, and detailed experimental protocols, this document serves as a comprehensive resource for the rational design and discovery of new fragrance molecules.

Quantitative Data on Musk Odorants

The interaction of odorants with their corresponding olfactory receptors is the foundation of scent perception. The following table summarizes the binding energies of various musk compounds with the human olfactory receptor OR5AN1, a key receptor for musk fragrances. These values, determined through quantum mechanics/molecular mechanics (QM/MM) hybrid methods, provide a quantitative measure of the strength of the odorant-receptor interaction, with more negative values indicating a stronger bond.[1]

| Compound Name | Chemical Class | Olfactory Receptor | Binding Energy (kcal/mol) |

| Musk Ketone | Nitromusk | OR5AN1 | Stronger than macrocyclic musks |

| (R)-Muscone | Macrocyclic Musk | OR5AN1 | - |

| Isomuscone | Macrocyclic Musk | OR5AN1 | Reference |

| (Z)-37 | Macrocyclic Musk | OR5AN1 | Reference |

Note: Specific binding energy values for this compound with OR5AN1 are not publicly available in the reviewed literature, likely due to the proprietary nature of fragrance research. The data presented for other musk compounds provides a comparative framework for understanding the binding affinities within this class of odorants.

The odor threshold, the lowest concentration of a substance in the air that can be detected by the human nose, is another critical quantitative parameter. For the enantiomers of this compound, the odor thresholds are quite similar, indicating that both contribute to its characteristic scent.

| Compound | Odor Threshold (ng/L air) |

| (+)-Cashmeran | 1.1 |

| (-)-Cashmeran | 1.4 |

Experimental and Computational Protocols

The design of novel this compound odorants relies on a synergistic approach that combines organic synthesis with sophisticated computational modeling and sensory analysis.

Molecular Modeling and Docking Protocol

The in silico modeling of odorant-receptor interactions is a powerful tool for predicting the olfactory properties of new molecules. The following protocol outlines a typical workflow for the homology modeling of an olfactory receptor and the subsequent docking of a ligand like this compound.

Objective: To predict the binding mode and affinity of this compound and its analogs to a target human olfactory receptor, such as OR5AN1.

Methodology:

-

Receptor Sequence Acquisition: Obtain the amino acid sequence of the target human olfactory receptor (e.g., OR5AN1) from a protein database like UniProt.[2]

-

Template Selection: Identify a suitable template structure for homology modeling. Olfactory receptors are G protein-coupled receptors (GPCRs), and a high-resolution crystal structure of a related GPCR, such as the M2 muscarinic acetylcholine (B1216132) receptor, can be used.[3]

-

Sequence Alignment: Align the target receptor sequence with the template sequence using a sequence alignment tool.

-

Homology Modeling: Generate a 3D model of the target olfactory receptor based on the aligned sequences and the template structure using software like MODELLER or SWISS-MODEL.[4]

-

Model Refinement and Validation: Refine the generated model to correct any structural inaccuracies and validate its quality using tools that check stereochemical parameters and overall fold.

-

Ligand Preparation: Create a 3D structure of the this compound molecule and its analogs and optimize their geometries using a computational chemistry software package.

-

Molecular Docking: Perform molecular docking of the prepared ligands into the binding site of the modeled receptor using software such as AutoDock Vina or GOLD. The binding site can be identified based on the location of conserved residues known to interact with musk compounds, such as Tyrosine 260 in OR5AN1.[5][6]

-

Binding Energy Calculation and Pose Analysis: Analyze the docking results to determine the most favorable binding poses and calculate the binding energies for each ligand. More negative binding energies suggest a stronger interaction.[1]

-

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more accurate prediction of binding energies, perform QM/MM calculations on the docked complexes. This method treats the ligand and the immediate binding site residues with a higher level of theory (quantum mechanics) while the rest of the protein is treated with a more computationally efficient method (molecular mechanics).[5]

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. For odorants, this can be the perceived intensity or the binding affinity to a receptor.

Objective: To develop a predictive QSAR model for the odor intensity of novel this compound analogs.

Methodology:

-

Dataset Collection: Compile a dataset of this compound analogs with their corresponding experimentally determined odor intensities or binding affinities. This is a critical and often challenging step due to the scarcity of public data.[7]

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of its structure. These can include:

-

Data Splitting: Divide the dataset into a training set, used to build the model, and a test set, used to validate its predictive power.

-

Model Development: Use machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like random forest and support vector machines, to build a relationship between the molecular descriptors (independent variables) and the odor activity (dependent variable).[10]

-

Model Validation: Evaluate the performance of the developed QSAR model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.

-

Virtual Screening: Use the validated QSAR model to predict the odor intensity of a virtual library of novel this compound analogs, allowing for the prioritization of candidates for synthesis and sensory evaluation.

Sensory Analysis Protocol

The ultimate test of a novel odorant is its perception by the human nose. Sensory analysis provides the crucial link between molecular structure and the final fragrance experience.

Objective: To characterize the olfactory profile of novel this compound analogs.

Methodology:

-

Panel Selection: Recruit a panel of trained sensory assessors with demonstrated ability to discriminate and describe different odors, particularly in the woody and musky fragrance families.[11]

-

Sample Preparation: Prepare solutions of the novel odorants and a reference standard (e.g., this compound) at various concentrations in an odorless solvent. The samples are typically presented on smelling strips.[12]

-

Testing Environment: Conduct the sensory evaluation in a well-ventilated, odor-free environment to prevent cross-contamination of scents.[12]

-

Descriptive Analysis: Ask the panelists to evaluate the odor of each sample and describe its character using a predefined list of descriptors (e.g., woody, musky, amber, spicy, fruity). They would also rate the intensity of each descriptor on a numerical scale.[11][13]

-

Discrimination Tests: Perform triangle tests or paired comparison tests to determine if there is a perceivable difference between a novel analog and the reference standard.[14]

-

Odor Threshold Determination: Determine the odor threshold of the new compounds using a forced-choice method, where panelists are presented with a series of dilutions and asked to identify the sample with the odor.

-

Data Analysis: Analyze the sensory data statistically to determine the olfactory profile of each new analog and compare it to this compound.

Visualizations of Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key workflows and pathways in the molecular modeling of odorants.

Caption: Workflow for Molecular Modeling and Docking of this compound Odorants.

References

- 1. benchchem.com [benchchem.com]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. A Fully In Silico Protocol to Understand Olfactory Receptor–Odorant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Datasets Construction and Development of QSAR Models for Predicting Micronucleus In Vitro and In Vivo Assay Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 12. sense-lab.co.uk [sense-lab.co.uk]

- 13. umbrex.com [umbrex.com]

- 14. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

cashmeran chemical structure and properties

An In-depth Technical Guide to Cashmeran

Introduction

This compound®, a synthetic polycyclic ketone developed by International Flavors & Fragrances (IFF), is a cornerstone of modern perfumery.[1] Its chemical name is 6,7-Dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone (DPMI).[1][2] Discovered in 1969 by John B. Hall, this compound is prized for its unique and complex olfactory profile, which bridges woody, musky, and amber notes with spicy and floral undertones.[1][3] Unlike traditional polycyclic musks, it possesses a multifaceted scent that imparts a warm, diffusive, and "cashmere-like" softness to fragrance compositions.[1] This document provides a detailed technical overview of this compound's chemical structure, physicochemical and olfactory properties, a representative synthesis protocol, analytical methodologies, and its interaction with olfactory signaling pathways.

Chemical Structure and Identification

This compound is a bicyclic alicyclic ketone derived from an indane skeleton.[3] The structure consists of a fused cyclopentane (B165970) and cyclohexane (B81311) ring system with five methyl groups and a ketone functional group, which is the primary osmophore.[1][3]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Olfactory Properties

This compound is a white to off-white solid at room temperature with a low melting point.[2][3] Its hydrophobic nature is indicated by its low water solubility and a log Kow of 4.2.[3]

Data Tables

All quantitative data for this compound's properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 206.32 g/mol | [1][3][4] |

| Melting Point | 27 °C (80.6 °F) | [2][3][4] |

| Boiling Point | ~285 °C (545 °F) at 760 mmHg (Decomposes >220 °C) | [2][3][4] |

| Density | ~0.96 g/cm³ at 20°C | [3][4] |

| Vapor Pressure | 1 Pa (0.0075 mmHg) at 25°C | [3] |

| Water Solubility | 49.1 mg/L at 20°C | [3] |

| Log P (Octanol/Water) | 4.2 - 4.5 | [1][3][4] |

| Flash Point | 94 °C (201.2 °F) | [3][4][5] |

| Refractive Index | 1.497 - 1.502 at 20°C | [3][4] |

Table 2: Olfactory Properties of this compound

| Property | Description | Source(s) |

| Odor Type | Woody-Musky-Amber | [1] |

| Odor Profile | Diffusive, warm, and spicy with woody, musky, and amber facets. Possesses subtle spicy-floral, fruity (apple, red fruit), and coniferous nuances with a powdery, velvet-like texture. | [1][3][5] |

| Odor Strength | Strong, diffusive, and long-lasting. | [1] |

| Odor Threshold | 1.2 ng/L in air | [4] |

| Substantivity | ~48 hours on skin and textiles | [1][5] |

| Typical Use Level | Traces to 2% in fine fragrance compositions | [1][2][5] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves the oxidation of a pentamethylindane precursor. A representative two-stage process is described below, based on publicly available synthesis routes.[6]

Objective: To synthesize 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (this compound) from 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethylindane (THPMI).

Materials:

-

Olefin/paraffin mixture (containing ~60% THPMI)

-

Cobalt naphthenate (Co-Naph) catalyst (e.g., 6 wt% Co in mineral spirits)

-

Gold-Ceria (Au-CeO₂) catalyst

-

Distilled water

-

Pressurized air or oxygen source

-

n-Hexadecane (external standard for GC analysis)

-

Triphenylphosphine solution in acetone (B3395972) (for peroxide determination)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet

Protocol:

Stage 1: Initial Oxidation

-

Charge a three-necked round-bottom flask with 14 g of the THPMI olefin/paraffin mixture, 37 mg of cobalt-naphthenate catalyst, and 350 mg of distilled water.[6]

-

Heat the mixture to 125°C while stirring at 1000 rpm.[6]

-

Once the target temperature is reached, introduce a continuous flow of air at a rate of 0.66 mL/s.[6]

-

Monitor the reaction progress by periodically taking samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Use n-hexadecane as an external standard.

-

Continue the reaction for approximately 17 hours. This stage typically yields a mixture containing this compound and 4,5,6,7-tetrahydro-1,1,2,3,3-pentamethyl-4-indanol.[6]

Stage 2: Selective Oxidation of Alcohol Intermediate

-

Take a 3 g aliquot of the resulting mixture from Stage 1 without any intermediate purification.

-

Add 100 mg of Au-CeO₂ catalyst to the aliquot in a suitable reaction vessel.[6]

-

Heat the new mixture to 125°C with stirring at 1000 rpm.

-

Re-introduce the air feed at 0.66 mL/s.

-

Continue the reaction for approximately 24 hours, monitoring by GC-MS. This stage selectively oxidizes the alcohol intermediate to the target ketone, this compound, increasing the final yield.[6]

Purification: The final product can be purified from the reaction mixture using standard laboratory techniques such as fractional distillation under reduced pressure or column chromatography.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification, quantification, and purity assessment of volatile compounds like this compound.

Objective: To confirm the identity and purity of a synthesized or commercial sample of this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) or coupled to a Mass Spectrometer (MS).

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Sample Preparation:

-

Prepare a stock solution of the this compound sample at approximately 1000 µg/mL in a suitable solvent (e.g., acetone, ethanol, or chloroform).[3]

-

Prepare a working standard by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split or splitless mode)

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 40-350

Data Analysis:

-

Retention Time: Compare the retention time of the major peak in the sample chromatogram with that of a known this compound standard.

-

Mass Spectrum: The mass spectrum of the peak should be compared to a reference spectrum from a library (e.g., NIST, Wiley). The spectrum of this compound will show a molecular ion peak (M+) at m/z 206 and characteristic fragmentation patterns.

-

Purity: Assess the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Biological Interaction: Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7] While this compound imparts a musky character, the specific human ORs responsible for its detection are part of a broader family of receptors that respond to various musk compounds. Studies have identified OR5AN1 and OR1A1 as key human receptors for different classes of musks, such as macrocyclic and nitromusks.[8][9][10] The binding of an odorant to its specific OR initiates a conserved intracellular signaling cascade.

The general olfactory signal transduction pathway is as follows:

-

Binding: this compound (the odorant ligand) binds to a specific Olfactory Receptor (OR) on the neuron's membrane.

-

G-Protein Activation: This binding causes a conformational change in the OR, activating the associated heterotrimeric G-protein (specifically Gα-olf). The Gα-olf subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gα-olf subunit binds to and activates the enzyme adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger. The intracellular concentration of cAMP rises rapidly.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to its depolarization.

-

Action Potential: If the depolarization reaches a sufficient threshold, it triggers an action potential (a nerve impulse).

-

Signal Transmission: The action potential propagates along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

References

- 1. This compound® (CAS 33704-61-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. ScenTree - this compound® (CAS N° 33704-61-9) [scentree.co]

- 5. Perfumers Apprentice - this compound® (IFF) ** [shop.perfumersapprentice.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 33704-61-9 | Benchchem [benchchem.com]

- 8. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]

The Environmental Fate and Degradation of Cashmeran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one and CAS number 33704-61-9, is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] Its characteristic warm, musky, and woody scent has made it a popular component in fragrance formulations.[2][3] As a result of its widespread use, this compound is released into the environment primarily through wastewater treatment plant (WWTP) effluents.[1][4] This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, compiling available data on its physicochemical properties, biodegradability, bioaccumulation potential, and photodegradation. Detailed experimental protocols for key studies and diagrams illustrating its environmental pathways are also presented to support further research and risk assessment.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. This compound is a solid at room temperature with a relatively low melting point.[2][5] It is characterized by low water solubility and a high octanol-water partition coefficient (log Kow), indicating its lipophilic nature and a tendency to partition to organic matter in soil and sediment.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [3] |

| Molecular Weight | 206.32 g/mol | [2] |

| Physical Form | White to off-white solid | [3] |

| Melting Point | 27 °C | [1][5] |

| Boiling Point | 220-286 °C (decomposition may occur at 220 °C) | [1][2][5] |

| Vapour Pressure | 1 Pa @ 25 °C | [1] |

| Water Solubility | 49.1 mg/L @ 20 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 4.2 @ 20 °C | [1][3] |

| Henry's Law Constant | 1.44 Pa·m³/mol | [6] |

| Soil Adsorption Coefficient (log Koc) | 2.3 | [1] |

Environmental Fate and Degradation

The environmental fate of this compound is influenced by a combination of biotic and abiotic processes. Due to its physicochemical properties, upon release into the aquatic environment, it has a tendency to adsorb to suspended solids and sediments.[3]

Biodegradation

Studies on the biodegradability of this compound have consistently shown that it is not readily biodegradable.[1][3] This persistence suggests that it has the potential to remain in the environment for extended periods.

Table 2: Biodegradability of this compound

| Test Type | Duration | Biodegradation | Reference |

| OECD TG 301C (Modified MITI Test I) | 28 days | 0% | [1][3] |

This lack of significant biodegradation in standard tests indicates that microbial degradation in conventional wastewater treatment plants and the wider environment is likely to be a slow process.

Bioaccumulation

This compound's high log Kow value suggests a potential for bioaccumulation in aquatic organisms.[1] However, experimental data from bioconcentration studies indicate a low to moderate potential for bioaccumulation in fish.

Table 3: Bioaccumulation of this compound

| Test Type | Species | Duration | Bioconcentration Factor (BCF) | Reference |

| OECD TG 305 | Cyprinus carpio (Carp) | 56 days | 157 L/kg (lipid-normalized) | [3] |

The measured BCF is below the threshold for classification as a bioaccumulative substance.[3]

Photodegradation

Photodegradation is a significant abiotic degradation pathway for this compound. In the atmosphere, it is expected to be rapidly degraded by hydroxyl radicals.[1] Studies have also shown that this compound can be photodegraded by UV irradiation in aqueous solutions.[7]

Table 4: Photodegradation of this compound

| Compartment | Process | Half-life | Reference |

| Atmosphere | Photo-oxidation by hydroxyl radicals | 1.2 hours (calculated) | [1] |

| Aquatic Environment | UV irradiation | Readily photodegraded | [7] |

Experimental Protocols

OECD Test Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This test is designed to assess the ready biodegradability of chemicals by aerobic microorganisms.[6][8]

-

Principle: The consumption of oxygen by a microbial inoculum in the presence of the test substance is measured over a 28-day period.[8] Biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) consumed.

-

Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is typically used.[5]

-

Test Conditions: The test is conducted in the dark at a constant temperature (25 ± 1 °C) in a closed respirometer.[8] The test substance is the sole source of organic carbon.

-

Procedure:

-

A defined volume of mineral medium is inoculated with a small volume of activated sludge.

-

The test substance is added to the test flasks, and control flasks contain only the inoculum and mineral medium.

-

The oxygen consumption is measured continuously or at frequent intervals for 28 days.

-

The percentage biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank) with its ThOD.

-

-

Pass Level: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[6]

OECD Test Guideline 305: Bioconcentration in Fish

This guideline describes a procedure to determine the bioconcentration of a chemical in fish.[9][10]

-

Principle: Fish are exposed to the test substance in water under flow-through or semi-static conditions for a defined period (uptake phase), followed by a period in clean water (depuration phase).[11] The concentration of the test substance in the fish tissue is measured at intervals during both phases.

-

Test Species: A variety of fish species can be used, with carp (B13450389) (Cyprinus carpio) being a common choice.[3]

-

Test Conditions: The test is conducted at a constant temperature with controlled water quality parameters (e.g., pH, dissolved oxygen).[11]

-

Procedure:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days.[1] Water and fish samples are taken at regular intervals for analysis.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and monitored for a period to determine the rate of elimination of the substance. Fish samples are taken at intervals.

-

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (Cf) to its concentration in the water (Cw) at steady-state. A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Environmental Fate and Risk Assessment Workflow

The following diagrams illustrate the environmental fate pathway of this compound and a typical workflow for its environmental risk assessment.

Caption: Environmental fate pathway of this compound.

Caption: Environmental risk assessment workflow.

Conclusion

The available scientific data indicate that this compound is persistent in the environment, with low rates of biodegradation.[1][3] While its potential for bioaccumulation is considered low to moderate based on experimental studies, its persistence warrants ongoing monitoring and research.[3] Photodegradation appears to be a more significant removal pathway, particularly in the atmosphere.[1][7] The information compiled in this guide, including the detailed experimental protocols and illustrative diagrams, provides a comprehensive resource for researchers and professionals involved in the environmental risk assessment of fragrance ingredients. Further research should focus on the long-term fate of this compound in various environmental compartments and the potential for the formation of degradation products.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. I. Fate and exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 9. oecd.org [oecd.org]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

Technical Whitepaper: An Evaluation of Cashmeran's Potential as an Endocrine Disrupting Chemical

Abstract: Cashmeran (DPMI), a polycyclic musk fragrance ingredient widely used in consumer products, has been the subject of evaluation for its potential to interact with the endocrine system.[1][2][3] Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse health effects.[4][5] This technical guide provides an in-depth analysis of the available scientific data on this compound, employing a weight-of-evidence approach to assess its potential as an EDC. The assessment integrates data from computational toxicology, a suite of in vitro bioassays, and pivotal in vivo studies. Detailed experimental protocols for key assays are provided, alongside structured data summaries and mechanistic diagrams to offer a comprehensive resource for the scientific community.

Introduction and Regulatory Context

This compound, identified by CAS number 33704-61-9 and the IUPAC name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is a synthetic fragrance valued for its complex woody-musk scent profile.[][7][8] Its prevalence in perfumes, cosmetics, and household products results in widespread human exposure.[2][3] Consequently, a thorough safety assessment, including its potential for endocrine disruption, is critical.

The evaluation of a substance's potential to be an EDC is not based on a single test but rather on a comprehensive weight-of-evidence (WoE) approach.[1] This involves integrating results from various lines of evidence, including computational predictions, cell-based (in vitro) assays that probe specific mechanisms of action, and whole-organism (in vivo) studies that assess for adverse outcomes.[1][4] Regulatory bodies, such as the Australian Industrial Chemicals Introduction Scheme (AICIS), have reviewed this compound and noted weak in vitro endocrine activity, but concluded that available data do not demonstrate the potential for adverse effects resulting from this activity.[2]

In Silico and In Vitro Assessment

Computational and high-throughput screening methods provide the first tier of evidence for potential endocrine activity.

2.1 Computational (In Silico) Screening Predictive models, such as the Danish (Q)SAR database, have been used to evaluate this compound. These computational assessments did not indicate any endocrine disruption potential.[1]

2.2 In Vitro Mechanistic Assays A battery of in vitro assays has been employed to investigate this compound's ability to interact with key components of the endocrine system at the molecular level. Data from the U.S. EPA's ToxCast program showed that this compound was inactive in assays covering estrogen, androgen, thyroid, and steroidogenesis pathways when tested at non-cytotoxic concentrations.[1][9] Specific receptor activity studies have yielded nuanced results, which are summarized in Table 1.

Table 1: Summary of Quantitative In Vitro Data for this compound

| Assay Type/Endpoint | System/Cell Line | Receptor Target | Result | Reference |

| Estrogenic Activity | Human HeLa Cells | Estrogen Receptor | Inactive | [1] |

| Estrogenic Activity | CHO-K1 Cells | Estrogen Receptor | Weak Agonist Activity | [1] |

| Androgenic Activity | CHO-K1 Cells | Human Androgen Receptor (hAR) | No Agonist or Antagonist Activity | [1] |

| Thyroid Activity | CHO-K1 Cells | Human Thyroid Hormone Receptor β (hTHRβ) | No Agonist or Antagonist Activity | [1] |

| Multi-pathway Screen | U.S. EPA ToxCast™ | E/A/T/S Pathways | Inactive at non-cytotoxic concentrations | [1][9] |

E/A/T/S: Estrogen, Androgen, Thyroid, Steroidogenesis

The data indicate that while most assays are negative, weak estrogenic activity was detected in one cell line. This necessitates further investigation with more integrated biological systems.

2.3 Experimental Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for estrogenic activity.[10]

-

Principle: The assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the gene for the human estrogen receptor (hER) and a reporter gene construct (e.g., lacZ) linked to estrogen response elements.[11][12] When an estrogenic substance binds to the hER, the receptor activates transcription of the lacZ gene, producing the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) in the medium, causing a quantifiable color change from yellow to red.[11][12][13]

-

Methodology:

-

Yeast Culture: A culture of the recombinant yeast is grown to a logarithmic phase.

-

Assay Preparation: The test chemical (this compound) and a positive control (e.g., 17β-estradiol) are serially diluted in a 96-well microtiter plate. A solvent control is also included.

-

Incubation: The yeast culture, suspended in an assay medium containing the chromogenic substrate, is added to each well. The plate is incubated for a period of 18 to 72 hours at approximately 30-34°C.[11][12][14]

-

Measurement: The absorbance of each well is measured using a spectrophotometer at an appropriate wavelength (e.g., ~570 nm for the red product of CPRG cleavage).

-

Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated to quantify the estrogenic potency of the test chemical relative to the positive control.

-

In Vivo Assessment

In vivo studies are essential to determine if in vitro activity translates into an adverse effect in a whole organism, considering metabolic and pharmacokinetic processes.

3.1 Systemic and Reproductive Toxicity Studies this compound has been evaluated in comprehensive animal studies. No adverse effects related to the endocrine system were observed in either a 90-day repeated dose oral gavage study or a reproductive and developmental toxicity screening study.[1][9] A high No Observed Adverse Effect Level (NOAEL) was established in a reproductive toxicity assay, as detailed in Table 2.

Table 2: Summary of Quantitative In Vivo Data for this compound

| Study Type | Species | Endpoint(s) | Result | Reference |

| 90-Day Repeated Dose Toxicity | Rat | Histopathology, clinical signs | No adverse endocrine-related effects | [1][9] |

| Reproductive & Developmental Screening | Rat | Fertility, gestation, pup viability | No adverse endocrine-related effects | [1] |

| Reproductive Toxicity Assay | Rat | Reproductive performance | NOAEL: 1875 mg/kg/day (oral) | [9] |

3.2 Experimental Protocol: Rodent Uterotrophic Bioassay (per OECD TG 440)

The uterotrophic bioassay is the standard in vivo screening assay for detecting estrogenic activity.[15][16] It is based on the principle that estrogens stimulate a rapid and measurable increase in the weight of the uterus.[16][17]

-

Principle: The assay measures the change in uterine weight in either immature or ovariectomized (OVX) female rats or mice following several days of exposure to a test chemical.[15][17] An increase in uterine weight indicates a potential estrogenic effect.

-

Methodology:

-

Animal Model: Immature female rats (e.g., weaned at 21 days of age) or young adult, surgically ovariectomized females are used.[17][18] Ovariectomy removes the primary endogenous source of estrogens.

-

Dosing: Animals are randomly assigned to groups (typically n=6-10). Groups include a vehicle control, a positive control (e.g., 17α-ethinylestradiol), and at least three dose levels of the test substance (this compound). The substance is administered daily for 3 to 7 consecutive days, typically via oral gavage or subcutaneous injection.[15][17]

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to obtain a "blotted weight."[16]

-

Data Analysis: Uterine weights (absolute and relative to body weight) are statistically compared between the treated groups and the vehicle control group. A statistically significant increase in uterine weight in a dose-responsive manner is considered a positive result.

-

Conclusion: Weight-of-Evidence Evaluation

The comprehensive assessment of this compound's endocrine-disrupting potential reveals a clear pattern. While a single, sensitive in vitro assay suggested weak estrogen receptor agonist activity, this finding was not replicated in other in vitro systems, including the broader ToxCast screening program.[1] Crucially, the weak in vitro signal did not translate to any adverse endocrine-related effects in multiple, robust in vivo studies, including repeated dose and reproductive toxicity assays.[1][9]

References

- 1. This compound as a potential endocrine disrupting chemical: What does the weight-of-the-evidence indicate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. New Approach Methodologies for the Endocrine Activity Toolbox: Environmental Assessment for Fish and Amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Endocrine Disruptors in Fragranced Products | MDPI [mdpi.com]

- 7. thecandyperfumeboy.com [thecandyperfumeboy.com]

- 8. iff.com [iff.com]

- 9. researchgate.net [researchgate.net]

- 10. openaccesspub.org [openaccesspub.org]

- 11. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 13. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ftb.com.hr [ftb.com.hr]

- 15. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmatest.com [pharmatest.com]

- 17. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile of cashmeran on aquatic organisms

An In-depth Technical Guide to the Toxicological Profile of Cashmeran on Aquatic Organisms

Introduction

This compound®, chemically known as 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (CAS No. 33704-61-9), is a polycyclic musk widely used as a fragrance ingredient in cosmetics, personal hygiene products, air fresheners, and household cleaning agents.[1][2] Its widespread use results in its release into the aquatic environment, primarily through wastewater treatment plant effluents.[1][2] This technical guide provides a comprehensive overview of the aquatic toxicology of this compound, summarizing key data on its environmental fate, ecotoxicity across different trophic levels, and the experimental protocols used for its assessment.

Environmental Fate and Persistence

The environmental behavior of a chemical dictates its potential for exposure to aquatic organisms. This compound is characterized by its persistence in the environment and a low potential for bioaccumulation.[1]

2.1 Persistence and Degradability

This compound is not readily biodegradable.[2] In a 28-day study conducted according to OECD Test Guideline 301C, no mineralization was observed, with 0% biodegradation measured by biological oxygen demand (BOD).[1][2] After 28 days, 99% of the substance remained, leading to its classification as "Persistent".[1][2] It is not expected to hydrolyze in water due to the absence of readily hydrolysable functional groups.[1]

2.2 Bioaccumulation Potential

Despite having an octanol-water partition coefficient (Log Kow) of 4.2, which suggests a potential for bioaccumulation, experimental data indicate a low bioconcentration potential in fish.[1][3][4] A study following OECD TG 305 reported a lipid-normalized bioconcentration factor (BCF) of 157 L/kg wet weight in carp (B13450389) (Cyprinus carpio).[1][2] This value is well below the threshold of 2000 L/kg, leading to the classification of this compound as "Not Bioaccumulative".[1][2]

2.3 Environmental Transport and Partitioning

When released into the environment, this compound is expected to predominantly partition to the water (95%) and soil compartments.[1][4] It has a soil adsorption coefficient (log KOC) of 2.3, suggesting medium mobility in soil.[1][2] Its Henry's law constant of 1.44 Pa·m³/mol indicates moderate volatility from water and moist soil.[1] In the atmosphere, it undergoes rapid photo-oxidation with a calculated half-life of 1.2 hours.[1][2]

Table 1: Summary of Environmental Fate Properties for this compound

| Parameter | Value | Guideline/Method | Classification/Interpretation | Source(s) |

| Biodegradation | 0% after 28 days | OECD TG 301C | Not readily biodegradable; Persistent | [1][2] |

| Log Kow | 4.2 | Measured | Meets threshold for bioaccumulation concern | [1][3][4] |

| BCF (Fish) | 157 L/kg | OECD TG 305 | Low potential to bioconcentrate; Not Bioaccumulative | [1][2] |

| Log Koc | 2.3 | Measured | Medium mobility in soil | [1][2] |

Aquatic Ecotoxicity

The ecotoxicity of this compound has been evaluated across three key aquatic trophic levels: fish, invertebrates, and algae. The data consistently show that while the substance is toxic to aquatic life, it is not classified as highly toxic based on acute exposure values.

3.1 Acute Toxicity

Acute toxicity is assessed over short exposure periods (48-96 hours) to determine the concentration that causes an immediate effect, such as mortality or immobilization, in 50% of the test population (LC50/EC50).

Table 2: Acute Toxicity of this compound to Aquatic Organisms

| Trophic Level | Species | Duration | Endpoint | Value (mg/L) | Method | Source(s) |

| Fish | Oryzias latipes (Japanese Rice Fish) | 96 h | LC50 | 2.12 | Experimental | [5] |

| Oryzias latipes (Medaka) | 96 h | LC50 | 1.7 | OECD TG 203 | [2] | |

| Fish (General) | 96 h | LC50 | 4.4 | Calculated (ECOSAR) | [1][2] | |

| Invertebrate | Daphnia magna (Water Flea) | 48 h | EC50 (Immobilization) | 1.5 | OECD TG 202 | [1][2][5] |

| Algae | Desmodesmus subspicatus | 72 h | EC50 (Growth Inhibition) | 10 | OECD TG 201 | [2][5] |

| Algae (General) | 96 h | EC50 | 1.35 | Calculated (ECOSAR) | [1][4] |

3.2 Chronic Toxicity

Chronic toxicity studies assess the effects of longer-term exposure at lower concentrations. Data on the chronic aquatic toxicity of this compound are limited.

Table 3: Chronic Toxicity of this compound to Aquatic Organisms

| Trophic Level | Species | Duration | Endpoint | Value (mg/L) | Method | Source(s) |

| Fish | Danio rerio (Zebrafish) | - | NOEC (Early-life stage) | 0.16 | OECD Guideline | [2] |

Experimental Protocols

The aquatic toxicity data for this compound have been generated primarily using standardized methodologies from the Organisation for Economic Co-operation and Development (OECD). Due to this compound's low water solubility, test media are often prepared as a Water Accommodated Fraction (WAF).[6][7]

4.1 OECD 203: Fish, Acute Toxicity Test

This guideline determines the concentration of a substance lethal to 50% of a test fish population (LC50) over a 96-hour period.[8][9][10]

-

Test Organism: Recommended species include Zebrafish (Danio rerio) or Japanese Rice Fish (Oryzias latipes).[2][9]

-

Procedure: Fish are exposed to a geometric series of at least five test concentrations and a control.[8] For a substance like this compound, a semi-static renewal procedure (renewing test solutions every 24 hours) is often employed to maintain exposure concentrations.

-

Test Conditions: Controlled temperature (e.g., 10-14°C for rainbow trout), lighting, and dissolved oxygen levels are maintained.[11]

-

Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours.[8] The LC50 value and its 95% confidence limits are calculated using statistical methods like Probit analysis.[10][12]

4.2 OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the concentration at which 50% of the daphnids are rendered immobile (EC50).[13][14]

-

Test Organism: Daphnia magna, less than 24 hours old.[13]

-

Test Duration: 48 hours.[14]

-

Procedure: Daphnids are exposed to the test substance across a range of concentrations in a static or semi-static system.[15]

-

Endpoint: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[6][15] The 48h-EC50 is the primary result.

4.3 OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline determines the effect of a substance on the growth of microalgae.[7][16][17]

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[5][16]

-

Procedure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.[16][18]

-

Endpoint: Growth inhibition is quantified by measuring algal biomass (e.g., cell counts) over time compared to controls.[18] The EC50 is calculated based on the reduction in either growth rate or yield.[17]

Visualizations

5.1 Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a generalized workflow for conducting a standard aquatic ecotoxicity study, such as an OECD 202 or 203 test.

Caption: Generalized workflow for a standard aquatic toxicity test.

5.2 Environmental Risk Characterization Logic

Environmental risk is determined by comparing the concentration of a substance expected in the environment with the concentration known to cause no adverse effects.

Caption: Logic flow for environmental risk characterization.

Environmental Risk Characterization

The environmental risk of this compound is determined by comparing its Predicted Environmental Concentration (PEC) with its Predicted No-Effect Concentration (PNEC).

-

PNEC: The freshwater aquatic PNEC for this compound has been derived as 1.35 µg/L.[1][4] This value was calculated from the algal ecotoxicity endpoint (EC50 = 1.35 mg/L) using a conservative assessment factor of 1000, which accounts for uncertainty when extrapolating from acute lab data to chronic ecosystem effects.[1][4]

-

PEC: The estimated concentration of this compound in Australian river water is 0.033 µg/L, with a worst-case estimate based on international data being 0.17 µg/L.[1]

-

Risk Quotient (RQ): The RQ (PEC/PNEC) is less than 1, indicating that the expected concentrations of this compound in surface waters are below the level of concern.[1]

Based on its properties, this compound is classified under the Globally Harmonised System (GHS) as Acute Aquatic Category 2 (H401: Toxic to aquatic life) and Chronic Aquatic Category 2 (H411: Toxic to aquatic life with long lasting effects).[1] This chronic classification is driven by its persistence combined with its acute toxicity, as comprehensive chronic data are not available.[1]

Conclusion

The toxicological profile of this compound indicates that it is a persistent but not bioaccumulative substance in the aquatic environment. It exhibits acute toxicity to fish, aquatic invertebrates, and algae, with EC50 and LC50 values typically in the range of 1 to 10 mg/L. While chronic toxicity data are limited, risk assessments based on the ratio of predicted environmental concentrations to predicted no-effect concentrations conclude that the current industrial use of this compound is unlikely to pose a high risk to the aquatic environment.[1] Its GHS classification as toxic to aquatic life with long-lasting effects underscores the importance of managing its release into waterways due to its high persistence.[1][3]

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound® (CAS 33704-61-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound | 33704-61-9 | Benchchem [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 10. eurofins.com.au [eurofins.com.au]

- 11. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 12. files.nc.gov [files.nc.gov]

- 13. oecd.org [oecd.org]

- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 17. eurofins.com.au [eurofins.com.au]

- 18. oecd.org [oecd.org]

mechanism of action in human olfactory research

An In-Depth Technical Guide to the Mechanism of Action in Human Olfactory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human olfactory system is a sophisticated sensory apparatus capable of detecting and discriminating a vast array of volatile chemical compounds. This ability is fundamental to our perception of flavor, assessment of environmental hazards, and even social interactions. For researchers and professionals in drug development, a deep understanding of the olfactory mechanism of action is paramount. It provides a foundation for developing novel therapeutics for olfactory dysfunction, understanding potential off-target effects of drugs, and leveraging the olfactory pathway for drug delivery. This guide details the core molecular events of olfactory signal transduction, presents key quantitative data, outlines critical experimental protocols, and provides visual representations of the underlying pathways and workflows.

Core Molecular Components of Olfactory Transduction

The process of converting a chemical odorant signal into an electrical signal in the brain is orchestrated by a precise set of molecular players located within the cilia of olfactory sensory neurons (OSNs).

-

Odorant Receptors (ORs): Humans express approximately 350-400 types of functional ORs, which constitute the largest superfamily of G protein-coupled receptors (GPCRs).[1][2][3] Each OSN typically expresses only one type of OR, which determines its specific odorant response profile.[4]

-

Olfactory G-protein (Gα-olf): A specialized G-protein, Gα-olf, is coupled to the ORs.[3][4][5] It is a stimulatory G-protein (Gs-like) that plays a crucial role in initiating the downstream signaling cascade.[6][7]

-

Adenylyl Cyclase Type III (ACIII): This enzyme is highly concentrated in olfactory cilia and is the primary effector of Gα-olf.[4][6][8] Its activation is a critical step for second messenger production. Inhibition of adenylyl cyclase has been shown to prevent electrophysiological responses to odorants.[9]

-

Cyclic Adenosine Monophosphate (cAMP): As the principal second messenger in this pathway, cAMP is synthesized by ACIII from ATP.[10][11][12] Its primary role is to directly gate ion channels.

-

Cyclic Nucleotide-Gated (CNG) Channels: These non-selective cation channels are directly opened by the binding of cAMP.[10][13][14][15] The native olfactory CNG channel is a heterotetramer, composed of distinct subunits (CNCα3, CNCα4, and CNCβ1b in rats) that determine its sensitivity and gating properties.[16][17]

-

Calcium-activated Chloride Channels (CaCCs): The influx of Ca2+ through CNG channels activates these chloride channels.[10][18] Due to an unusually high intracellular chloride concentration in OSNs, the opening of CaCCs leads to an efflux of Cl-, further depolarizing the neuron and amplifying the signal.[18][19]

-